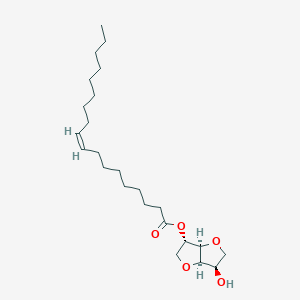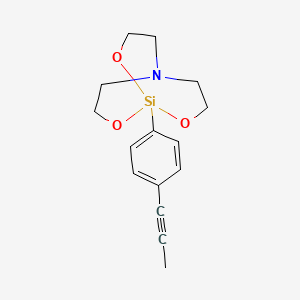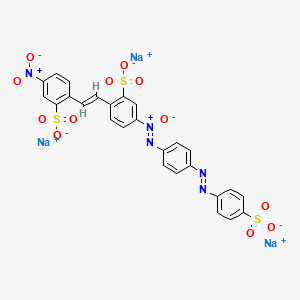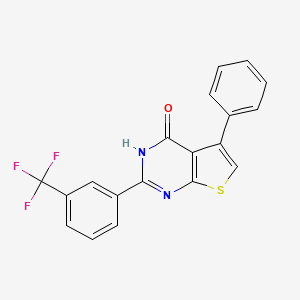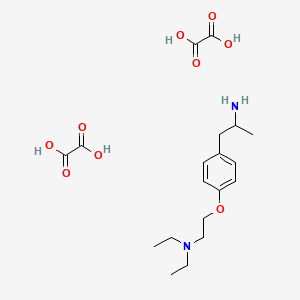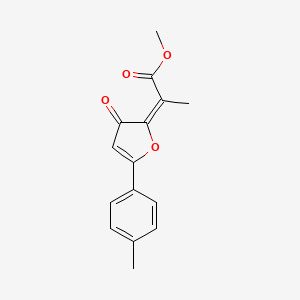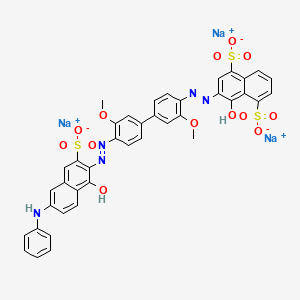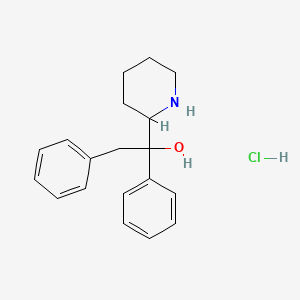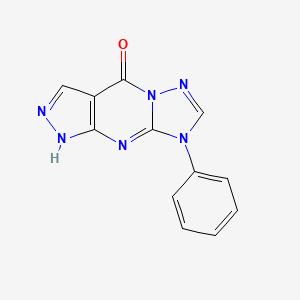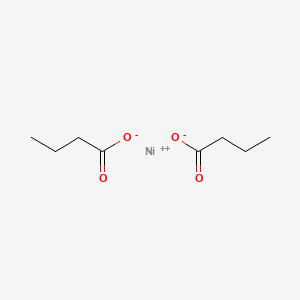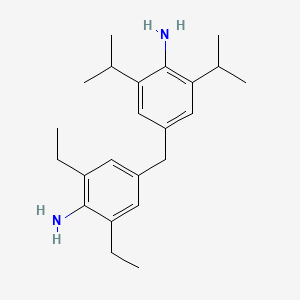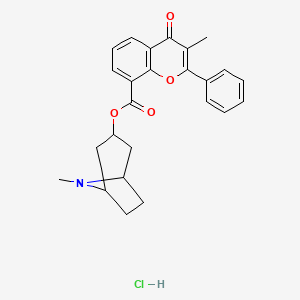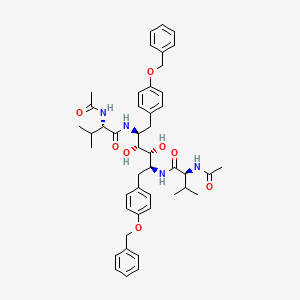
Butanamide, N,N'-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) typically involves multi-step organic synthesis. The process may include:
Formation of the butanamide backbone: This step involves the reaction of butanoic acid derivatives with amines under conditions that promote amide bond formation.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of phenylmethoxy groups: This step may involve the use of protecting groups and subsequent deprotection to ensure selective functionalization.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenylmethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amides may yield primary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its multiple functional groups.
Industry: As an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-hydroxyethyl)butanamide: Similar backbone but different functional groups.
N,N’-Bis(phenylmethyl)butanamide: Similar phenylmethyl groups but lacks hydroxyl groups.
N,N’-Bis(acetylamino)butanamide: Similar amide groups but different overall structure.
Uniqueness
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is unique due to its combination of multiple functional groups, which may confer unique chemical and biological properties.
属性
CAS 编号 |
152020-34-3 |
|---|---|
分子式 |
C46H58N4O8 |
分子量 |
795.0 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S,3R,4R,5S)-5-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-bis(4-phenylmethoxyphenyl)hexan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C46H58N4O8/c1-29(2)41(47-31(5)51)45(55)49-39(25-33-17-21-37(22-18-33)57-27-35-13-9-7-10-14-35)43(53)44(54)40(50-46(56)42(30(3)4)48-32(6)52)26-34-19-23-38(24-20-34)58-28-36-15-11-8-12-16-36/h7-24,29-30,39-44,53-54H,25-28H2,1-6H3,(H,47,51)(H,48,52)(H,49,55)(H,50,56)/t39-,40-,41-,42-,43+,44+/m0/s1 |
InChI 键 |
BHILNEINJAFWFO-FEHIJEOVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]([C@@H]([C@H](CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)C)O)O)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(C(C(CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C)O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


